3H-1,2,4-Triazol-3-one, 2,4-dihydro-2,4-dimethyl-5-phenyl-
CAS No.: 944-91-2
Cat. No.: VC17281381
Molecular Formula: C10H11N3O
Molecular Weight: 189.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 944-91-2 |
|---|---|
| Molecular Formula | C10H11N3O |
| Molecular Weight | 189.21 g/mol |
| IUPAC Name | 2,4-dimethyl-5-phenyl-1,2,4-triazol-3-one |
| Standard InChI | InChI=1S/C10H11N3O/c1-12-9(11-13(2)10(12)14)8-6-4-3-5-7-8/h3-7H,1-2H3 |
| Standard InChI Key | XNHJDSQIZMQBFF-UHFFFAOYSA-N |
| Canonical SMILES | CN1C(=NN(C1=O)C)C2=CC=CC=C2 |
Introduction
3H-1,2,4-Triazol-3-one, 2,4-dihydro-2,4-dimethyl-5-phenyl- is a nitrogen-containing heterocyclic compound belonging to the triazole family. It is characterized by a five-membered ring containing three nitrogen atoms, with two methyl groups and a phenyl group attached, contributing to its diverse chemical properties and biological activities.
Synthesis Methods
The synthesis of 3H-1,2,4-Triazol-3-one, 2,4-dihydro-2,4-dimethyl-5-phenyl- typically involves multi-step reactions starting from simpler organic precursors. One common method involves the reaction of substituted phenyl hydrazines with α,β-unsaturated carbonyl compounds to yield the desired triazole product through a cyclization mechanism that forms the triazole ring.
Biological Activities and Applications
Triazoles are known for their significance in medicinal chemistry, drug discovery, and material sciences due to their pharmacological applications and ability to form complexes with various metals. Recent studies have highlighted their role in treating neurodegenerative diseases and as potential agents against microbial infections due to their ability to inhibit key biological pathways involved in disease progression.
Comparison with Other Triazole Derivatives
Research Findings and Future Directions
Research on 3H-1,2,4-Triazol-3-one, 2,4-dihydro-2,4-dimethyl-5-phenyl- and its derivatives has focused on their potential therapeutic applications. These compounds may modulate signaling pathways linked to inflammation or cellular stress responses by interacting with specific protein targets. Future studies could explore optimizing these interactions for improved pharmacological efficacy.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume